6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride
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Overview
Description
6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride is a chemical compound that belongs to the class of benzo[d]oxazole derivatives. This compound is characterized by the presence of a fluorine atom, a methyl group, and a sulfonyl chloride group attached to the benzo[d]oxazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride typically involves the following steps:
Formation of the benzo[d]oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonylation: The sulfonyl chloride group can be introduced using chlorosulfonic acid or sulfuryl chloride.
Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.
Coupling reactions: It can participate in coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Coupling reagents: Palladium catalysts, copper catalysts
Major Products Formed
Sulfonamide derivatives: Formed by reaction with amines
Sulfonate derivatives: Formed by reaction with alcohols
Sulfonothioate derivatives: Formed by reaction with thiols
Scientific Research Applications
6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modulation of biological pathways. The fluorine atom and methyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Methyl 3,4-dihydro-6-methyl-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylate
- Methyl 3,4-dihydro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
Uniqueness
6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives
Properties
Molecular Formula |
C8H5ClFNO4S |
---|---|
Molecular Weight |
265.65 g/mol |
IUPAC Name |
6-fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H5ClFNO4S/c1-11-7-5(15-8(11)12)2-4(10)3-6(7)16(9,13)14/h2-3H,1H3 |
InChI Key |
ZKYOCZRKGJQOTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2S(=O)(=O)Cl)F)OC1=O |
Origin of Product |
United States |
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